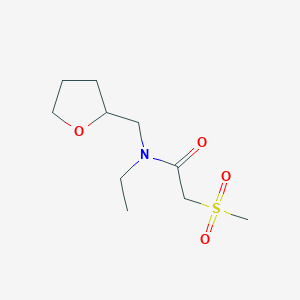![molecular formula C20H15N3O3 B5314061 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B5314061.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide, also known as BMN-673, is a novel poly(ADP-ribose) polymerase (PARP) inhibitor that has been extensively studied in recent years. PARP is an enzyme that plays a crucial role in DNA repair, and inhibiting it can lead to the death of cancer cells. BMN-673 has shown great potential as a cancer therapy, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
作用机制
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide works by inhibiting PARP, an enzyme that plays a crucial role in DNA repair. Cancer cells with defects in DNA repair pathways, such as those with BRCA1/2 mutations, are particularly sensitive to PARP inhibition. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide selectively targets PARP1 and PARP2, leading to the death of cancer cells through a process called synthetic lethality.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the effects of radiation therapy in cancer treatment. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it an attractive candidate for cancer therapy.
实验室实验的优点和局限性
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has several advantages for lab experiments, including its high potency and selectivity for PARP1 and PARP2. Its favorable pharmacokinetic profile also makes it easy to administer in animal studies. However, one limitation is that it may not be effective in all cancer types, and further research is needed to identify the patients who are most likely to benefit from N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide treatment.
未来方向
There are several future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide. One area of interest is the development of combination therapies, such as combining N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide with other DNA-damaging agents or immunotherapies. Another area of research is the identification of biomarkers that can predict response to N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide treatment. Further studies are also needed to fully understand the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide and its potential for use in other diseases beyond cancer.
合成方法
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide involves several steps, starting with the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminonicotinamide in the presence of triethylamine to form the desired product, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide. The synthesis has been optimized and improved over the years, resulting in a high yield and purity of the final product.
科学研究应用
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has been extensively studied for its potential as a cancer therapy. It has shown great promise in preclinical studies, with significant antitumor activity in a variety of cancer types, including breast, ovarian, lung, and pancreatic cancer. Clinical trials have also shown promising results, with N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide demonstrating efficacy in patients with BRCA1/2-mutated tumors. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has also been studied for its potential as a radiosensitizer, enhancing the effects of radiation therapy in cancer treatment.
属性
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-25-17-9-8-13(20-23-15-6-2-3-7-18(15)26-20)11-16(17)22-19(24)14-5-4-10-21-12-14/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVAINAPEINUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R*,3S*,6R*)-5-(6-methoxyhexanoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5313978.png)
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313993.png)
![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5314000.png)
![5-(2-furyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314017.png)
![3-(3-chlorophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5314019.png)
![5-amino-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5314026.png)
![N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B5314035.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5314038.png)
![(4aS*,8aR*)-6-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5314042.png)
![N-((1R*,3S*)-3-{[(2-methoxyethyl)(methyl)amino]carbonyl}cyclopentyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5314047.png)

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5314058.png)
![(3aS*,6aR*)-5-(3-methyl-2-furoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314064.png)
![1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5314069.png)